molecular formula C10H12BrClN2O B14769828 2-Bromo-5-chloro-N,N-diethylnicotinamide

2-Bromo-5-chloro-N,N-diethylnicotinamide

Cat. No.: B14769828
M. Wt: 291.57 g/mol
InChI Key: KYYIBSXMZOAZIC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N,N-diethylnicotinamide is an organic compound with the molecular formula C10H12BrClN2O It is a derivative of nicotinamide, characterized by the presence of bromine and chlorine atoms on the aromatic ring, along with diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N,N-diethylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives, followed by the introduction of diethylamino groups. One common method involves the following steps:

    Bromination: Nicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Amination: The resulting 2-bromo-5-chloronicotinamide is then reacted with diethylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N,N-diethylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-5-chloro-N,N-diethylnicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N,N-diethylnicotinamide involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms, along with the diethylamino groups, allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar in structure but with dimethylamino groups instead of diethylamino groups.

    2-Bromo-5-chlorobenzonitrile: Lacks the amide functionality and diethylamino groups.

    2-Bromo-5-chlorotoluene: Contains a methyl group instead of the amide and diethylamino groups.

Uniqueness

2-Bromo-5-chloro-N,N-diethylnicotinamide is unique due to its specific combination of bromine, chlorine, and diethylamino groups on the nicotinamide scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H12BrClN2O

Molecular Weight

291.57 g/mol

IUPAC Name

2-bromo-5-chloro-N,N-diethylpyridine-3-carboxamide

InChI

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)8-5-7(12)6-13-9(8)11/h5-6H,3-4H2,1-2H3

InChI Key

KYYIBSXMZOAZIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

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